N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide
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Overview
Description
N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide is a chemical compound with the molecular formula C23H27FN2O and a molecular weight of 366.4717 g/mol . It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group and a piperidinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide involves several steps. One common method includes the reaction of N,N-diethylbenzamide with a fluorophenylpiperidine derivative under specific conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide involves its interaction with specific molecular targets and pathways. As an enkephalinergic agonist, it binds to enkephalin receptors, modulating the release of neurotransmitters and influencing neuronal activity. This interaction can lead to various physiological effects, including anxiolytic (anxiety-reducing) properties .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-[(3-chlorophenyl)-piperidin-4-ylidenemethyl]benzamide
- N,N-diethyl-4-[(3-bromophenyl)-piperidin-4-ylidenemethyl]benzamide
- N,N-diethyl-4-[(3-methylphenyl)-piperidin-4-ylidenemethyl]benzamide
Uniqueness
N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs .
Properties
CAS No. |
209807-53-4 |
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Molecular Formula |
C23H27FN2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide |
InChI |
InChI=1S/C23H27FN2O/c1-3-26(4-2)23(27)19-10-8-17(9-11-19)22(18-12-14-25-15-13-18)20-6-5-7-21(24)16-20/h5-11,16,25H,3-4,12-15H2,1-2H3 |
InChI Key |
LPYYOHCTDGHYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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